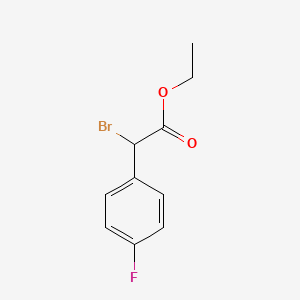

Ethyl 2-bromo-2-(4-fluorophenyl)acetate

Description

BenchChem offers high-quality Ethyl 2-bromo-2-(4-fluorophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-bromo-2-(4-fluorophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromo-2-(4-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOZFTNUPLPETKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381551 | |

| Record name | ethyl 2-bromo-2-(4-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712-52-7 | |

| Record name | ethyl 2-bromo-2-(4-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Utility of Ethyl 2-bromo-2-(4-fluorophenyl)acetate in Modern Drug Discovery: A Technical Guide

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Reactivity, and Application of Ethyl 2-bromo-2-(4-fluorophenyl)acetate (CAS No. 712-52-7).

This guide serves as an in-depth resource on Ethyl 2-bromo-2-(4-fluorophenyl)acetate, a key building block in contemporary organic and medicinal chemistry. We will explore its fundamental properties, delve into its reactivity, and provide detailed protocols for its application in the synthesis of complex molecular architectures relevant to pharmaceutical development.

Core Compound Profile

Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a versatile reagent characterized by the presence of a reactive α-bromo ester and a fluorinated aromatic ring. This unique combination of functional groups makes it an invaluable intermediate for introducing the 4-fluorophenyl moiety into a wide range of molecular scaffolds.

| Property | Value |

| CAS Number | 712-52-7 |

| Molecular Formula | C₁₀H₁₀BrFO₂ |

| Molecular Weight | 261.09 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 120-130 °C at 5 mmHg |

The Chemistry of a Privileged Scaffold: Reactivity and Mechanistic Considerations

The synthetic utility of Ethyl 2-bromo-2-(4-fluorophenyl)acetate is primarily dictated by the reactivity of the α-bromo ester. The bromine atom, being a good leaving group, renders the α-carbon susceptible to nucleophilic attack. This reactivity is the cornerstone of its application in forming new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Substitution Reactions

The primary mode of reaction for Ethyl 2-bromo-2-(4-fluorophenyl)acetate is nucleophilic substitution. A wide array of nucleophiles can displace the bromide ion, allowing for the introduction of diverse functionalities. This is a fundamental strategy in the construction of pharmacologically active molecules.

A plausible reaction mechanism for a generic nucleophilic substitution is depicted below:

Caption: Key steps in the Reformatsky reaction.

Applications in Pharmaceutical Synthesis

The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. [1]Ethyl 2-bromo-2-(4-fluorophenyl)acetate serves as a crucial starting material for the synthesis of various fluorinated pharmaceuticals.

Synthesis of Heterocyclic Scaffolds

Many classes of drugs are based on heterocyclic cores. Ethyl 2-bromo-2-(4-fluorophenyl)acetate can be used to construct these scaffolds. For instance, in a reaction analogous to the Hantzsch thiazole synthesis, it can be reacted with thiourea to form aminothiazole derivatives. These are important pharmacophores found in a range of therapeutic agents.

Experimental Protocol: Synthesis of 2-Amino-4-(4-fluorophenyl)thiazole-5-carboxylic acid ethyl ester (Analogous Procedure)

This protocol is adapted from established methods for the synthesis of thiazoles from α-halo esters and thiourea.

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.0 equivalent) in ethanol.

-

Addition: To the stirred solution, add Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.0 equivalent).

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: Workflow for thiazole synthesis.

Precursor to Anticonvulsant Drug Candidates

Derivatives of α-bromo phenylacetic acids are known precursors to anticonvulsant agents. The introduction of a fluorine atom on the phenyl ring can modulate the pharmacological properties of these compounds. While a direct synthesis of a marketed drug from Ethyl 2-bromo-2-(4-fluorophenyl)acetate is not prominently documented in publicly available literature, its structural motif is highly relevant to the synthesis of novel anticonvulsant candidates. Research has shown that related semicarbazones derived from bromophenyl compounds exhibit anticonvulsant activity. [2]

Spectroscopic and Analytical Data

Accurate characterization of Ethyl 2-bromo-2-(4-fluorophenyl)acetate is crucial for its effective use. Below is a summary of expected spectroscopic data based on its structure and data from similar compounds.

| Technique | Expected Features |

| ¹H NMR | - Triplet and quartet signals for the ethyl group. - A singlet or multiplet for the α-proton. - Multiplets in the aromatic region, showing coupling to the fluorine atom. |

| ¹³C NMR | - Signals for the ethyl group carbons. - A signal for the α-carbon, shifted by the bromine and ester groups. - Signals for the aromatic carbons, with characteristic C-F coupling constants. - A signal for the carbonyl carbon of the ester. |

| IR Spectroscopy | - Strong C=O stretching vibration for the ester group (around 1740 cm⁻¹). - C-O stretching vibrations. - C-Br stretching vibration. - Aromatic C-H and C=C stretching vibrations. - C-F stretching vibration. |

| Mass Spectrometry | - Molecular ion peak (M⁺) and characteristic isotopic pattern for bromine (M⁺ and M+2 peaks of nearly equal intensity). - Fragmentation patterns corresponding to the loss of the ethoxy group, bromine, and other fragments. |

Safety and Handling

Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Conclusion

Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a powerful and versatile building block in the arsenal of the modern medicinal chemist. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions makes it an invaluable tool for the synthesis of complex, fluorinated molecules with potential therapeutic applications. A thorough understanding of its reactivity and handling is key to leveraging its full potential in the pursuit of novel drug candidates.

References

-

MySkinRecipes. Ethyl 2-(4-bromo-3-fluorophenyl)acetate. Available at: [Link]

- Mei, H.; Han, J.; Fustero, S.; Romo, D.; Liu, H.; Soloshonok, V. A. Fluorine-Containing Drugs Approved by the FDA in 2018. Chem. Eur. J.2019, 25 (49), 11371–11394.

-

M244588: Ethyl 2-(4-bromo-3-fluorophenyl)acetate. Available at: [Link]

- Google Patents. A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds.

-

PubChem. Ethyl 2-bromo-2-(4-bromo-2-fluorophenyl)acetate. Available at: [Link]

- Google Patents. Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.

-

Wikipedia. Reformatsky reaction. Available at: [Link]

-

Organic Chemistry Portal. Reformatsky Reaction. Available at: [Link]

-

Organic Syntheses. (S)-ETHYL 3-(4-BROMOPHENYL)BUTANOATE. Available at: [Link]

-

ResearchGate. A simplified synthetic route and study of cytotoxicity of Ethyl 2- (4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate an. Available at: [Link]

-

RSC Publishing. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). Available at: [Link]

-

ChemRxiv. Enantioselective Synthesis of Alkyl Fluorides via Biocatalytic Reduction. Available at: [Link]

-

PubMed. Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. Available at: [Link]

-

ResearchGate. Reaction of N-(Per-O-acetyl-beta-D-glucopyranosyl)-N '-(4 ',6 '-diarylpyrimidine-2 '-yl)thioureas with Ethyl Bromoacetate. Available at: [Link]

-

Organic Syntheses. PSEUDOTHIOHYDANTOIN. Available at: [Link]

- Google Patents. Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate.

-

PubMed Central. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available at: [Link]

-

PubMed. Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones. Available at: [Link]

Sources

An In-depth Technical Guide to Ethyl 2-bromo-2-(4-fluorophenyl)acetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a halogenated aromatic compound widely recognized for its utility as a versatile building block in organic synthesis.[1] Its molecular architecture, featuring a bromine atom alpha to an ester carbonyl group and a fluorine-substituted phenyl ring, imparts a unique reactivity profile that is highly valued in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the key physicochemical properties, a detailed synthetic protocol, and the significant applications of this compound, offering field-proven insights for its effective utilization in research and development. The presence of the bromo and fluorophenyl groups makes it an essential component for creating a variety of biologically active molecules.[1]

Physicochemical and Structural Characteristics

The precise molecular weight and other critical properties of Ethyl 2-bromo-2-(4-fluorophenyl)acetate are fundamental to its application in quantitative synthetic chemistry. These parameters are essential for accurate stoichiometric calculations in reaction design and for the analytical characterization of its products.

| Property | Value | Source |

| Molecular Weight | 261.09 g/mol | [1][2][3] |

| Molecular Formula | C₁₀H₁₀BrFO₂ | [1][2][3] |

| CAS Number | 712-52-7 | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 120-130 °C at 5 mmHg | [1] |

| Purity | ≥ 95% (GC) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

The structure of Ethyl 2-bromo-2-(4-fluorophenyl)acetate is characterized by a chiral center at the carbon atom bearing the bromine. This feature is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry dictates biological activity. The electron-withdrawing nature of the fluorine atom on the phenyl ring influences the reactivity of the aromatic system and the adjacent benzylic position.

Synthetic Protocol: Electrophilic Bromination of Ethyl 4-fluorophenylacetate

The synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate is most commonly achieved through the alpha-bromination of Ethyl 4-fluorophenylacetate. This reaction is a cornerstone of synthetic organic chemistry and serves as an excellent case study in the control of electrophilic substitution at a carbon alpha to a carbonyl group.

Experimental Workflow Diagram

Caption: Synthetic workflow for the preparation of Ethyl 2-bromo-2-(4-fluorophenyl)acetate.

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel, dissolve Ethyl 4-fluorophenylacetate (1.0 eq) in a suitable inert solvent such as carbon tetrachloride or dichloromethane.

-

Initiation: To this solution, add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN). The use of NBS is preferred over liquid bromine for its ease of handling and selectivity.

-

Reaction Progression: The reaction mixture is then heated to reflux and irradiated with a UV lamp to facilitate the homolytic cleavage of the N-Br bond in NBS, initiating the radical bromination process. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 2-bromo-2-(4-fluorophenyl)acetate.

Applications in Research and Development

Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a valuable intermediate in the synthesis of a wide array of more complex molecules.[1] Its utility stems from the reactivity of the carbon-bromine bond, which readily participates in nucleophilic substitution and coupling reactions.[1]

Key Application Areas:

-

Pharmaceutical Synthesis: This compound is a key precursor for the synthesis of various active pharmaceutical ingredients (APIs). The fluorophenyl moiety is a common feature in many modern drugs, contributing to improved metabolic stability and binding affinity. It plays a significant role in the development of new drugs with enhanced biological activity.[1]

-

Agrochemical Development: Similar to its role in pharmaceuticals, it is used in the creation of novel pesticides and herbicides, where the specific combination of the fluoro and bromo groups can lead to enhanced efficacy.[1]

-

Biochemical Research: Researchers utilize this compound to synthesize probes and inhibitors for studying enzyme interactions and metabolic pathways, which aids in the understanding of biological processes and the identification of potential therapeutic targets.[1]

Conclusion

Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a compound of significant interest to the scientific community, particularly those involved in synthetic organic chemistry and drug discovery. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable tool for the construction of complex molecular architectures. The synthetic protocol detailed herein represents a standard, reliable method for its preparation, providing a solid foundation for its application in a multitude of research and development endeavors.

References

Sources

"Ethyl 2-bromo-2-(4-fluorophenyl)acetate" chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-bromo-2-(4-fluorophenyl)acetate

Introduction

Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a halogenated aromatic ester that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure is characterized by a reactive α-bromo ester moiety and a 4-fluorophenyl group. This unique combination of functionalities makes it an exceptionally versatile reagent. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is crucial for the formation of organometallic intermediates. Simultaneously, the fluorine atom on the phenyl ring can significantly modulate the electronic properties, lipophilicity, and metabolic stability of target molecules, a feature highly sought after in drug design.[1][2]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Ethyl 2-bromo-2-(4-fluorophenyl)acetate, tailored for researchers, chemists, and professionals in drug development. We will delve into its spectroscopic signature, explore key reaction pathways with mechanistic detail, and present practical experimental protocols.

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical characteristics of a reagent are critical for its proper handling, storage, and application in synthesis.

Physical and Chemical Data

The key identifying and physical properties of Ethyl 2-bromo-2-(4-fluorophenyl)acetate are summarized in the table below. The compound is typically a colorless to pale yellow liquid and requires refrigerated storage under an inert atmosphere to maintain its purity and prevent degradation.[1]

| Property | Value | Reference |

| CAS Number | 712-52-7 | [1] |

| Molecular Formula | C₁₀H₁₀BrFO₂ | [1] |

| Molecular Weight | 261.09 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 120-130 °C at 5 mmHg | [1] |

| Purity | ≥ 95% (GC) | [1] |

| Storage Conditions | Store at 2-8 °C, Inert atmosphere | |

| Synonyms | Bromo-(4-fluoro-phenyl)-acetic acid ethyl ester, Ethyl bromo(4-fluorophenyl)acetate | [1] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of the compound. While specific experimental spectra are proprietary, a predicted profile based on its structure provides a valuable reference for characterization.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show three distinct signals. The ethyl group will present as a quartet for the methylene protons (-O-CH₂-) and a triplet for the terminal methyl protons (-CH₃). The single benzylic proton (-CH(Br)-) will appear as a singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the ester carbonyl carbon, the aliphatic carbons of the ethyl group, the bromine-bearing α-carbon, and the aromatic carbons of the 4-fluorophenyl ring. The carbon atoms attached to fluorine will exhibit splitting due to C-F coupling.

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR is a simple yet powerful tool for fluorinated compounds and is expected to show a single resonance for the fluorine atom on the phenyl ring.

-

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) would show the molecular ion peak [M]⁺. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the molecular ion and any bromine-containing fragments, resulting in characteristic M and M+2 peaks of nearly equal intensity.

| Technique | Predicted Chemical Shift (δ, ppm) or m/z | Assignment |

| ¹H NMR | ~1.3 (t, 3H) | -O-CH₂-CH₃ |

| ~4.3 (q, 2H) | -O-CH₂ -CH₃ | |

| ~5.4 (s, 1H) | -CH (Br)- | |

| ~7.1-7.5 (m, 4H) | Aromatic protons | |

| ¹³C NMR | ~14 | -O-CH₂-C H₃ |

| ~45 | -C H(Br)- | |

| ~63 | -O-C H₂-CH₃ | |

| ~116 (d, J ≈ 22 Hz) | Aromatic C-H ortho to F | |

| ~130 (d, J ≈ 8 Hz) | Aromatic C-H meta to F | |

| ~134 (d, J ≈ 3 Hz) | Aromatic C ipso to CH(Br) | |

| ~163 (d, J ≈ 250 Hz) | Aromatic C -F | |

| ~168 | C =O | |

| MS (EI) | 260/262 | [M]⁺ Molecular ion peak (¹⁹Br/⁸¹Br isotopes) |

| 215/217 | [M - OCH₂CH₃]⁺ | |

| 181 | [M - Br]⁺ | |

| 109 | [C₆H₄F-CH]⁺ |

Synthesis and Purification

Ethyl 2-bromo-2-(4-fluorophenyl)acetate is typically synthesized via the α-bromination of its parent ester, Ethyl 2-(4-fluorophenyl)acetate. This reaction is commonly achieved using a brominating agent like N-Bromosuccinimide (NBS) with a radical initiator.

Synthetic Workflow Diagram

The diagram below illustrates the straightforward, one-step synthesis from the commercially available starting material.

Caption: Synthesis of the title compound via radical bromination.

Experimental Protocol: Synthesis via Radical Bromination

This protocol describes a representative procedure for the synthesis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate.

Materials and Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

Heating mantle

-

Ethyl 2-(4-fluorophenyl)acetate (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Separatory funnel, rotary evaporator, and standard glassware

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add Ethyl 2-(4-fluorophenyl)acetate and the solvent (CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator (AIBN) to the solution.

-

Heating: Heat the mixture to reflux (approx. 77 °C for CCl₄) and maintain stirring. The reaction progress can be monitored by TLC (Thin Layer Chromatography) or GC-MS. The reaction is typically complete within 2-4 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation or silica gel column chromatography to yield the pure Ethyl 2-bromo-2-(4-fluorophenyl)acetate.

Chemical Reactivity and Mechanistic Insights

The reactivity of Ethyl 2-bromo-2-(4-fluorophenyl)acetate is dominated by the carbon-bromine bond, making it a potent electrophile for substitution reactions and a precursor for organometallic reagents.

The Reformatsky Reaction

A cornerstone application of α-bromo esters is the Reformatsky reaction, which provides a reliable method for forming β-hydroxy esters.[3][4] This reaction involves the in-situ formation of an organozinc reagent (a zinc enolate), which is less reactive and more tolerant of functional groups than corresponding Grignard or organolithium reagents.[5][6]

Mechanism:

-

Oxidative Addition: Metallic zinc undergoes an oxidative insertion into the carbon-bromine bond of the ester, forming an organozinc intermediate, the "Reformatsky enolate".[4][5]

-

Coordination and Addition: This enolate then coordinates to the carbonyl oxygen of an aldehyde or ketone.

-

C-C Bond Formation: A six-membered, chair-like transition state facilitates the nucleophilic addition of the enolate to the carbonyl carbon, forming a new carbon-carbon bond.[4]

-

Hydrolysis: An acidic workup protonates the zinc alkoxide to yield the final β-hydroxy ester product.

Caption: Mechanism of the Reformatsky Reaction.

Experimental Protocol: Reformatsky Reaction with an Aldehyde

This protocol details the reaction of Ethyl 2-bromo-2-(4-fluorophenyl)acetate with benzaldehyde as a representative electrophile.

Materials and Equipment:

-

Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

-

Activated zinc dust (or zinc activated with I₂ or HCl)

-

Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.0 eq)

-

Benzaldehyde (1.0 eq)

-

Anhydrous THF or toluene as solvent

-

Saturated aqueous NH₄Cl solution

Procedure:

-

Zinc Activation: Place zinc dust in the flask and heat gently under vacuum to remove moisture. Cool and admit nitrogen. Add a small crystal of iodine and gently warm until the color disappears, or treat with dilute HCl, wash, and dry.

-

Reaction Initiation: Add anhydrous solvent (THF) to the activated zinc. Add a small portion of the Ethyl 2-bromo-2-(4-fluorophenyl)acetate to initiate the reaction (slight exotherm or turbidity).

-

Reagent Addition: Once initiated, add a solution of the remaining α-bromo ester and benzaldehyde in THF dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 30-60 minutes to ensure full consumption of the starting materials.

-

Workup: Cool the reaction to 0 °C and quench by slowly adding saturated aqueous ammonium chloride solution.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude β-hydroxy ester can be purified by column chromatography.

Applications in Drug Discovery and Development

Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom is particularly strategic.

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole) with enzyme active sites, enhancing potency.

-

Lipophilicity and Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.[1][2]

This reagent is used to construct complex molecular scaffolds, enabling chemists to explore novel chemical space and design next-generation therapeutic agents with improved efficacy and pharmacokinetic profiles.[1]

Safety and Handling

Due to its reactivity, Ethyl 2-bromo-2-(4-fluorophenyl)acetate must be handled with appropriate safety precautions. It is classified as corrosive and harmful if swallowed.

| Hazard Class | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed |

| Skin Corrosion | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage |

Handling and Storage:

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) under an inert atmosphere.

-

Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Avoid contact with skin and eyes.

-

First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes. In case of eye contact, rinse cautiously with water for several minutes. Seek immediate medical attention for any exposure.

Conclusion

Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a high-value synthetic intermediate with a well-defined reactivity profile. Its utility in classic C-C bond-forming reactions like the Reformatsky reaction, combined with the strategic placement of a fluorine atom for property modulation, makes it an indispensable tool for medicinal and synthetic chemists. A thorough understanding of its properties, handling requirements, and reaction mechanisms is key to leveraging its full potential in the laboratory and in the development of novel chemical entities.

References

-

Amazon S3. (n.d.). Ethyl 2-bromo-2-(4-fluorophenyl)acetate. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2022). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. RSC Advances. Retrieved from [Link]

-

NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]

- 3. The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. Reformatsky Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Spectral Analysis of Ethyl 2-bromo-2-(4-fluorophenyl)acetate

Introduction

Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development.[1] Its structural features, including a stereocenter, a reactive bromine atom, a fluorinated aromatic ring, and an ester moiety, make it a valuable building block for the synthesis of a wide range of complex organic molecules and biologically active compounds. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.

This technical guide provides a comprehensive analysis of the expected spectral data for ethyl 2-bromo-2-(4-fluorophenyl)acetate, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset, this guide will leverage established spectroscopic principles and data from analogous compounds to provide a robust predictive analysis.

Molecular Structure and Key Features

The structure of ethyl 2-bromo-2-(4-fluorophenyl)acetate (CAS Number: 712-52-7) is presented below.[1] Key features influencing its spectral properties include the ethyl ester group, the chiral methine proton, and the para-substituted fluorophenyl ring.

¹H NMR Spectroscopy: A Detailed Prediction

The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in a molecule. For ethyl 2-bromo-2-(4-fluorophenyl)acetate, we can predict the chemical shifts and splitting patterns for the distinct proton environments.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ethyl -CH₃ | ~1.3 | Triplet | ~7.1 |

| Ethyl -CH₂- | ~4.3 | Quartet | ~7.1 |

| Methine -CH(Br)- | ~5.3 | Singlet | - |

| Aromatic H (ortho to F) | ~7.1 | Doublet of doublets (or triplet) | J(H-F) ~8-9, J(H-H) ~8-9 |

| Aromatic H (ortho to C) | ~7.5 | Doublet of doublets | J(H-H) ~8-9, J(H-F) ~5-6 |

Rationale and Interpretation:

-

Ethyl Group: The ethyl group will present as a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂). The methylene protons are deshielded due to the adjacent oxygen atom, hence their downfield chemical shift.[2]

-

Methine Proton: The methine proton is directly attached to the carbon bearing the bromine atom and the aromatic ring. This proton is significantly deshielded and is expected to appear as a singlet, as there are no adjacent protons to couple with.

-

Aromatic Protons: The four aromatic protons are in two different chemical environments due to the para-fluoro substitution. They will appear as two sets of signals, each integrating to two protons. The protons ortho to the fluorine atom will show coupling to both the adjacent proton and the fluorine atom, resulting in a doublet of doublets (or a triplet if the coupling constants are similar). The protons ortho to the carbon attached to the chiral center will also appear as a doublet of doublets due to coupling with the adjacent proton and a smaller coupling to the fluorine atom.

¹³C NMR Spectroscopy: A Predictive Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A key feature in the ¹³C NMR spectrum of ethyl 2-bromo-2-(4-fluorophenyl)acetate will be the presence of carbon-fluorine coupling.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| Ethyl -CH₃ | ~14 | Singlet |

| Ethyl -CH₂- | ~62 | Singlet |

| Methine -C(Br)- | ~45-50 | Doublet |

| Aromatic C-F | ~163 | Doublet |

| Aromatic C-H (ortho to F) | ~116 | Doublet |

| Aromatic C-H (ortho to C) | ~130 | Doublet |

| Aromatic C (ipso) | ~135 | Doublet |

| Carbonyl C=O | ~168 | Singlet |

Rationale and Interpretation:

-

Aliphatic Carbons: The chemical shifts of the ethyl group carbons are in the typical upfield region for sp³ hybridized carbons. The carbon of the methylene group is deshielded by the adjacent oxygen. The methine carbon, attached to the electronegative bromine atom, will also be deshielded.

-

Aromatic Carbons: The aromatic region will show four distinct signals due to the para-substitution. The carbon directly attached to the fluorine atom will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The other aromatic carbons will also exhibit smaller C-F couplings (²JCF, ³JCF, and ⁴JCF).

-

Carbonyl Carbon: The ester carbonyl carbon will appear in the characteristic downfield region for sp² hybridized carbons in an ester environment.

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes

The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C-H stretch (aliphatic) | 3000-2850 | Medium |

| C=O stretch (ester) | ~1740-1720 | Strong |

| C=C stretch (aromatic) | ~1600, ~1500 | Medium |

| C-O stretch (ester) | ~1250-1100 | Strong |

| C-F stretch | ~1230-1150 | Strong |

| C-Br stretch | ~600-500 | Medium-Strong |

Rationale and Interpretation:

-

Carbonyl Stretch: A strong absorption band in the region of 1740-1720 cm⁻¹ is a definitive indicator of the ester carbonyl group.

-

C-O Stretches: The C-O stretching vibrations of the ester group will result in strong bands in the fingerprint region.

-

C-F and C-Br Stretches: The presence of the carbon-fluorine and carbon-bromine bonds will give rise to characteristic absorptions in the lower frequency region of the spectrum.

-

Aromatic and Aliphatic C-H Stretches: The spectrum will also show characteristic C-H stretching vibrations for both the aromatic and aliphatic protons.

Mass Spectrometry: Fragmentation and Isotopic Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. A key feature in the mass spectrum of ethyl 2-bromo-2-(4-fluorophenyl)acetate will be the isotopic pattern of bromine.

Predicted Fragmentation Pathway:

Predicted Fragmentation Pathway of Ethyl 2-bromo-2-(4-fluorophenyl)acetate

Rationale and Interpretation:

-

Molecular Ion Peak: The molecular ion peak will appear as a pair of peaks of almost equal intensity at m/z 260 and 262, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Major Fragments:

-

Loss of an ethoxy radical (•OCH₂CH₃) from the molecular ion would result in a fragment at m/z 215/217.

-

Loss of a bromine radical (•Br) would lead to a fragment at m/z 181.

-

Further fragmentation of the m/z 181 ion could involve the loss of carbon dioxide to give a fragment at m/z 109.

-

The fluorophenyl cation at m/z 95 is also a likely fragment.

-

Experimental Protocols: A General Guide

For researchers aiming to acquire spectral data for ethyl 2-bromo-2-(4-fluorophenyl)acetate, the following general protocols can be employed.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.

IR Spectroscopy:

-

Sample Preparation: As the compound is a liquid, a thin film can be prepared between two NaCl or KBr plates.[1]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is suitable.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5) with a temperature program that allows for the elution of the compound.

-

MS Conditions: Acquire the mass spectrum in the m/z range of 50-300.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for ethyl 2-bromo-2-(4-fluorophenyl)acetate. By understanding these predicted spectral features, researchers can confidently identify and characterize this important synthetic intermediate, facilitating its use in the development of novel chemical entities.

References

-

PubChem. Ethyl 2-bromo-2-(4-(trifluoromethyl)phenyl)acetate. [Link]

-

University of Birmingham. Spectra of ethyl acetate. [Link]

-

PubChem. Ethyl 2-bromo-2-(4-bromo-2-fluorophenyl)acetate. [Link]

-

European Patent Office. SUBSTITUTED HETEROCYCLIC COMPOUNDS AND THERAPEUTIC USES THEREOF - Patent 4188930. [Link]

-

NIST. Ethyl-α-bromophenyl acetate. [Link]

-

NIST. Ethyl bromodifluoroacetate. [Link]

-

PubChem. Ethyl 2-(4-bromophenyl)acetate. [Link]

-

SpectraBase. Ethyl 2-Fluoro-2-(4-fluorophenyl)acetate. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

YouTube. NMR spectrum of ethyl acetate. [Link]

-

Swansea Council. (Public Pack)Agenda Document for Cabinet, 21/03/2024 10:00. [Link]

-

AZoM. Using Proton NMR Spectroscopy for the Identification of the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid. [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. [Link]

Sources

"Ethyl 2-bromo-2-(4-fluorophenyl)acetate" safety and handling

An In-depth Technical Guide to the Safe Handling of Ethyl 2-bromo-2-(4-fluorophenyl)acetate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Ethyl 2-bromo-2-(4-fluorophenyl)acetate (CAS No. 712-52-7). Designed for researchers, chemists, and professionals in drug development, this document synthesizes authoritative safety data with practical, field-tested insights to ensure the safe and effective use of this versatile chemical intermediate.

Section 1: Compound Profile and Core Hazards

Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a valuable building block in medicinal and synthetic organic chemistry, prized for its role in creating more complex molecules for pharmaceuticals and agrochemicals.[1] Its utility, however, is matched by significant health hazards that demand rigorous adherence to safety protocols. The primary danger associated with this compound is its corrosivity and toxicity.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning. The compound is classified with the signal word "Danger" and is associated with critical hazard statements. Understanding these hazards is the foundational step in establishing a culture of safety around its use.

Physicochemical Data

A clear understanding of the compound's physical properties is essential for safe storage and handling.

| Property | Value | Source |

| CAS Number | 712-52-7 | [1] |

| Molecular Formula | C₁₀H₁₀BrFO₂ | [1] |

| Molecular Weight | 261.09 g/mol | [1] |

| Appearance | Colorless to pale-yellow or yellow-brown liquid | [1] |

| Boiling Point | 120-130 °C @ 5 mmHg | [1] |

| Storage Temperature | 2-8 °C, under an inert atmosphere |

GHS Hazard Identification

The following table summarizes the GHS classification for Ethyl 2-bromo-2-(4-fluorophenyl)acetate, which dictates the minimum safety precautions required.

| GHS Classification | Hazard Statement | Pictogram |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) |

Data sourced from Sigma-Aldrich.

The H314 classification is of paramount importance. It signifies that the substance is not merely an irritant but is capable of causing irreversible damage to skin and eyes upon contact. This corrosive nature is the primary driver for the stringent handling protocols outlined in this guide.

Section 2: A Risk-Based Approach: The Hierarchy of Controls

Effective safety management moves beyond simply listing personal protective equipment (PPE). A systematic approach, known as the Hierarchy of Controls, prioritizes strategies that eliminate or reduce hazards at their source. This methodology is a self-validating system, ensuring that the most effective control measures are considered first.

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Elimination/Substitution: In a research context, eliminating this specific reagent may not be feasible. Substitution with a less hazardous alternative should be considered if the chemical synthesis pathway allows.

-

Engineering Controls: This is the most critical control measure for Ethyl 2-bromo-2-(4-fluorophenyl)acetate. All handling of this liquid must be performed within a certified chemical fume hood to prevent inhalation of vapors and to contain potential splashes.[2] Facilities must also be equipped with an eyewash station and a safety shower in close proximity to the handling area.[3]

-

Administrative Controls: This guide serves as an administrative control. All personnel must receive documented training on the specific hazards and handling procedures for this compound before beginning work.[4] Work areas should be clearly demarcated, and access restricted to authorized personnel.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and is non-negotiable. The corrosive nature of this compound necessitates robust protection.

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for mitigating risk during routine laboratory operations.

Required Personal Protective Equipment (PPE)

The selection of PPE must directly address the hazards of skin corrosion and serious eye damage.

| Body Part | Required PPE | Rationale and Standard |

| Eyes/Face | Chemical safety goggles and a full-face shield | Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes. A face shield is required to protect the rest of the face from splashes. Conforms to EN 166 (EU) or NIOSH (US) standards.[5][6] |

| Hands | Heavy-duty, chemical-resistant gloves (e.g., Butyl rubber, Viton®) | Gloves must be inspected for integrity before each use. A proper removal technique (without touching the outer surface) must be used to avoid skin contact.[6] |

| Body | Flame-retardant laboratory coat and a chemical-resistant apron | A complete suit protecting against chemicals is recommended for larger quantities.[6] Clothing must protect all exposed skin. |

Step-by-Step Handling Protocol

-

Preparation: a. Confirm that a certified chemical fume hood is operational. b. Verify the location and functionality of the nearest safety shower and eyewash station. c. Assemble all necessary equipment (glassware, reagents, spill kit) inside the fume hood. d. Don all required PPE as specified in the table above.

-

Aliquotting and Reaction Setup: a. Before opening, allow the reagent bottle to come to room temperature inside the fume hood to prevent moisture condensation. b. Ground and bond containers when transferring material to prevent static discharge, especially if flammable solvents are present.[3] c. Use spark-proof tools for all transfers.[2][3] d. Perform all transfers and manipulations slowly and deliberately to avoid splashes. e. Keep the container tightly closed when not in use.[3]

-

Post-Handling: a. Tightly seal the primary container and any waste containers. b. Decontaminate any surfaces within the fume hood that may have been exposed. c. Remove PPE carefully, avoiding contact with the exterior. Dispose of contaminated gloves and other disposable items as hazardous waste.[6] d. Wash hands and forearms thoroughly with soap and water after exiting the laboratory.[6]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][4] The recommended storage temperature is between 2-8°C. Containers must be kept tightly sealed and stored upright to prevent leakage.[6]

-

Disposal: Unused product and contaminated materials must be treated as hazardous waste. Dispose of contents and container to an approved waste disposal plant via controlled incineration.[5][6] Do not allow the product to enter drains or sewer systems.[5]

Section 4: Emergency Response Protocols

Rapid and correct response to an emergency is critical to minimizing harm.

First Aid Measures

Immediate medical attention is required for any significant exposure. Show the Safety Data Sheet to the responding medical personnel.[2]

Caption: First aid response varies by exposure route.

Accidental Release Measures (Spill Protocol)

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.[2]

-

Ventilate & Isolate: Ensure the area is well-ventilated (fume hood for small spills). Remove all sources of ignition.[2][3]

-

Protect: Do not attempt cleanup without the appropriate PPE, including respiratory protection if vapors are present.

-

Contain & Absorb: For small spills, contain the liquid with an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials.[3]

-

Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[2][3]

-

Decontaminate: Clean the spill area thoroughly.

-

Report: Report the incident to the appropriate environmental health and safety officer.

Caption: Workflow for responding to an accidental spill.

Firefighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Hazards from Combustion: In a fire, poisonous gases are produced, including carbon monoxide, carbon dioxide, and hydrogen bromide.[2][4]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Section 5: Conclusion

Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a potent chemical intermediate whose utility in scientific advancement is undeniable. However, its hazardous properties—specifically its capacity to cause severe skin burns, eye damage, and harm if swallowed—require the highest level of respect and care. By implementing the hierarchy of controls, adhering strictly to the detailed SOPs, and preparing for emergency situations, researchers can handle this compound safely and effectively. The principles of chemical safety are not barriers to research; they are the framework that ensures its responsible and sustainable continuation.

References

- Echemi. (2019). Ethyl 2-(4-bromo-2-fluorophenyl)acetate SDS, 924312-09-4 Safety Data Sheets.

- Capot Chemical Co., Ltd. (2019). MSDS of ethyl 2-(5-amino-2-bromo-4-fluorophenyl)acetate.

- Sigma-Aldrich. Ethyl 2-bromo-2-(4-fluorophenyl)acetate | 712-52-7.

- Chem-Impex. Ethyl 2-bromo-2-(4-fluorophenyl)acetate.

- PubChem. Ethyl 2-bromo-2-(4-bromo-2-fluorophenyl)acetate | C10H9Br2FO2.

- CDH Fine Chemical. ETHYL BROMO ACETATE CAS No 105-36-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Fisher Scientific. (2023). SAFETY DATA SHEET - Ethyl bromoacetate.

- Cole-Parmer. Material Safety Data Sheet - Ethyl bromoacetate, 98%.

- Carl ROTH. (2023). Safety data sheet.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl 2-bromophenylacetate.

- Guidechem. Ethyl 2-(4-bromo-2-fluorophenyl)acetate 924312-09-4 wiki.

- New Jersey Department of Health. HAZARD SUMMARY - ETHYL BROMOACETATE.

- Echemi. ETHYL 2-BROMO-(4-BROMOPHENYL)ACETATE SDS, 77143-76-1 Safety Data Sheets.

- Aaron Chemicals. (2024). Safety Data Sheet - Ethyl 2-(3-bromo-5-fluorophenyl)acetate.

Sources

An In-Depth Technical Guide to the Reactivity Profile of Ethyl 2-bromo-2-(4-fluorophenyl)acetate

Abstract

Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a versatile and highly valued intermediate in modern synthetic organic chemistry. Its unique structural arrangement, featuring a reactive benzylic bromide, an electron-withdrawing ester, and a fluorinated aromatic ring, provides a powerful handle for constructing complex molecular architectures. This guide offers an in-depth exploration of the compound's reactivity, focusing on the mechanistic principles that govern its behavior in key synthetic transformations. We will dissect its role in nucleophilic substitutions and Reformatsky reactions, providing both theoretical grounding and practical, field-proven protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this crucial building block.

Core Structural Analysis: The Foundation of Reactivity

To fully exploit the synthetic utility of Ethyl 2-bromo-2-(4-fluorophenyl)acetate, one must first appreciate the interplay of its constituent functional groups. The reactivity is not merely the sum of its parts but a synergistic effect of the entire structure.

-

The Benzylic Carbon: The carbon atom bonded to both the bromine and the phenyl ring is a "benzylic" position. This position is inherently reactive due to the ability of the adjacent aromatic ring to stabilize intermediates, whether they be carbocations or radicals, through resonance.[1][2][3] This stabilization lowers the activation energy for reactions occurring at this site.

-

The α-Bromo Ester Moiety: The bromine atom is an excellent leaving group, making the benzylic carbon highly electrophilic and susceptible to attack by nucleophiles. The adjacent ethyl ester group further enhances this electrophilicity through its electron-withdrawing inductive effect. This moiety is the primary site for nucleophilic substitution and is crucial for the formation of organozinc reagents.[4]

-

The 4-Fluoro Substituent: Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect can influence the stability of reaction intermediates. In drug development, the incorporation of fluorine is a well-established strategy to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[5]

The combination of these features makes Ethyl 2-bromo-2-(4-fluorophenyl)acetate an essential building block for creating pharmaceuticals, agrochemicals, and specialty materials.[6][7][8]

Physicochemical Properties

| Property | Value |

| CAS Number | 712-52-7[9] |

| Molecular Formula | C₁₀H₁₀BrFO₂[9] |

| Molecular Weight | 261.09 g/mol [9] |

| Appearance | Liquid |

| Storage | Inert atmosphere, 2-8°C[9] |

Dominant Reaction Pathways: A Mechanistic Exploration

The utility of Ethyl 2-bromo-2-(4-fluorophenyl)acetate is most prominently demonstrated in two major classes of reactions: nucleophilic substitutions and the Reformatsky reaction.

Nucleophilic Substitution Reactions

The displacement of the bromide ion by a nucleophile is a cornerstone of this reagent's reactivity. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, dictated by the reaction conditions and the nature of the nucleophile.[10]

-

Sₙ1 Mechanism: This pathway involves the formation of a resonance-stabilized benzylic carbocation as the rate-determining step. The stability of this intermediate is paramount. Polar, protic solvents favor this mechanism.

-

Sₙ2 Mechanism: This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon as the bromide leaves.[10] It results in an inversion of stereochemistry if the carbon is chiral.[11][12] Strong nucleophiles and polar, aprotic solvents typically favor the Sₙ2 pathway.

The presence of the benzylic system means that both pathways are accessible, offering synthetic chemists significant flexibility.[1]

Caption: Sₙ1 and Sₙ2 pathways for nucleophilic substitution.

Exemplary Application: Nucleophilic Fluorination

A key transformation is the bromine-fluorine exchange, often accomplished using reagents like triethylamine tris(hydrogen fluoride) (Et₃N•3HF), sometimes in the presence of a silver salt like AgF to enhance reactivity.[13][14] This reaction is valuable for introducing fluorine into a molecule, a common tactic in medicinal chemistry.[13]

Protocol: General Procedure for Nucleophilic Substitution

This protocol is a representative example and must be adapted based on the specific nucleophile and substrate.

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.0 eq). Purge the flask with an inert gas (e.g., Argon or Nitrogen).

-

Solvent Addition: Add a suitable anhydrous solvent (e.g., acetonitrile for Sₙ2 or a less nucleophilic solvent for Sₙ1) via syringe.

-

Nucleophile Addition: Dissolve the nucleophile (1.1-1.5 eq) in the anhydrous solvent and add it dropwise to the stirring solution at room temperature or a specified temperature.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a suitable aqueous solution (e.g., saturated ammonium chloride or water).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Reformatsky Reaction

The Reformatsky reaction is a powerful method for forming carbon-carbon bonds. It involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc to form a β-hydroxy ester.[15][16]

Mechanism:

-

Oxidative Addition: Zinc metal undergoes oxidative addition into the carbon-bromine bond of the Ethyl 2-bromo-2-(4-fluorophenyl)acetate. This forms an organozinc intermediate, known as a Reformatsky enolate.[16][17]

-

Coordination & Addition: The carbonyl oxygen of the aldehyde or ketone coordinates to the zinc atom. This is followed by a nucleophilic attack from the enolate carbon to the carbonyl carbon, forming a new C-C bond.[16]

-

Hydrolysis: An acidic workup protonates the oxygen, yielding the final β-hydroxy ester.[16][17]

Reformatsky enolates are less reactive than Grignard reagents or lithium enolates, which prevents them from reacting with the ester group of the starting material, a significant advantage of this reaction.[16]

Caption: The mechanistic pathway of the Reformatsky reaction.

Protocol: General Procedure for the Reformatsky Reaction

This protocol requires strictly anhydrous conditions.

-

Zinc Activation: Place zinc dust or powder (2.0 eq) in a flame-dried, three-necked flask under an inert atmosphere. Activate the zinc using a preferred method (e.g., washing with dilute HCl, water, ethanol, and ether, then drying under high vacuum).

-

Reagent Addition: Add anhydrous solvent (e.g., THF or diethyl ether). In a separate flask, prepare a solution of Ethyl 2-bromo-2-(4-fluorophenyl)acetate (1.0 eq) and the carbonyl compound (1.0 eq) in the same anhydrous solvent.

-

Initiation & Reaction: Add a small portion of the substrate solution to the zinc suspension. The reaction may need to be initiated by gentle heating or sonication. Once initiated (indicated by a color change or exotherm), add the remaining solution dropwise at a rate that maintains a gentle reflux.

-

Reaction Monitoring: After the addition is complete, continue stirring (with or without heating) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to 0°C and quench by slowly adding a saturated aqueous solution of NH₄Cl or dilute acid.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting β-hydroxy ester by column chromatography.

Caption: A generalized experimental workflow for synthesis.

Advanced Applications in Drug Discovery and Beyond

The reactivity profile of Ethyl 2-bromo-2-(4-fluorophenyl)acetate makes it a valuable precursor in several high-value applications.

-

Pharmaceutical Synthesis: This compound serves as a key intermediate in the synthesis of various pharmaceuticals, enabling the efficient creation of complex molecules.[6][7] For instance, related α-bromoarylacetates are used in the synthesis of Lifitegrast, a drug used to treat dry eye disease, highlighting the importance of this structural motif in modern medicine.[18]

-

Heterocyclic Chemistry: Its derivatives are employed in the synthesis of heterocyclic compounds, which are prevalent scaffolds in many drug candidates.[8]

-

Materials Science: The compound is also utilized in the formulation of specialty polymers and coatings, where its unique structure can impart desirable properties like improved durability and resistance.[7]

Conclusion

Ethyl 2-bromo-2-(4-fluorophenyl)acetate is more than a simple alkylating agent; it is a sophisticated synthetic tool whose reactivity is governed by a delicate balance of electronic and steric effects. Its benzylic position, activated by both the phenyl ring and the ester functionality, provides a reliable site for forming new carbon-carbon and carbon-heteroatom bonds. A thorough understanding of its behavior in nucleophilic substitution and Reformatsky reactions empowers chemists to design innovative synthetic routes and accelerate the development of novel therapeutics and materials. The protocols and mechanistic insights provided herein serve as a robust foundation for harnessing the full potential of this indispensable chemical intermediate.

References

- Chem-Impex. (n.d.). Ethyl 2-bromo-2-(4-fluorophenyl)acetate.

- OChemPal. (2025, October 9). Expert Insights: Chemical Synthesis of 4-Fluorophenylacetic Acid.

- ResearchGate. (n.d.). Stereoselective Reformatsky reaction of α-bromoesters 1 with aldehydes.

- Google Patents. (n.d.). CN106928044A - A kind of preparation method of fluoro phenylacetic acid.

- MySkinRecipes. (n.d.). Ethyl 2-(4-bromo-3-fluorophenyl)acetate.

- Amazon S3. (n.d.). Ethyl 2-bromo-2-(4-fluorophenyl)acetate.

- Benchchem. (n.d.). Ethyl 2-bromo-2-(4-fluorophenyl)acetate | 712-52-7.

- OChemPal. (n.d.). Understanding 4-Fluorophenylacetic Acid: Synthesis, Applications, and Sourcing.

- Chem-Impex. (n.d.). 4-Fluorophenylacetic acid.

- ACS Publications. (2025, December 10). Asymmetric Hydrogen Atom Transfer.

- Organic Chemistry Portal. (n.d.). Reformatsky Reaction.

- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

- Wikipedia. (n.d.). Reformatsky reaction.

- Amerigo Scientific. (n.d.). Ethyl-2-(4-bromo-2-fluorophenyl)acetate).

- Sigma-Aldrich. (n.d.). Ethyl 2-(2-bromo-4-fluorophenyl)acetate | 73225-44-2.

- SpringerLink. (2022, February 17). Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues.

- Guidechem. (n.d.). Ethyl 2-(4-bromo-2-fluorophenyl)acetate 924312-09-4 wiki.

- Royal Society of Chemistry. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.

- National Institutes of Health. (n.d.). The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions.

- PubMed Central. (n.d.). Recent developments in the asymmetric Reformatsky-type reaction.

- PubMed Central. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.

- Scribd. (n.d.). Reformatsky Reaction | PDF | Solvent | Chemical Substances.

- Chemistry Steps. (n.d.). Reactions at the Benzylic Position.

- Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.

- Chemistry LibreTexts. (2025, April 8). 2.9: Reactions at the Benzylic Position.

- Moldb. (n.d.). Ethyl 2-(4-bromo-3-fluorophenyl)acetate CAS No.: 1296223-82-9 Cat. No.: M244588.

- Biosynth. (n.d.). Ethyl 2-(4-bromo-3-fluorophenyl)acetate | 1296223-82-9 | WBC22382.

- PubChem. (n.d.). Ethyl 2-bromo-2-(4-bromo-2-fluorophenyl)acetate | C10H9Br2FO2.

- BLDpharm. (n.d.). 712-52-7|Ethyl 2-bromo-2-(4-fluorophenyl)acetate.

- ACS Publications. (n.d.). Bromination of Benzoic Esters of Some Phenolic Compounds.

- Khan Academy. (n.d.). Reactions at the benzylic position (video).

- ChemicalBook. (2025, September 25). Ethyl bromoacetate | 105-36-2.

- Ataman Kimya. (n.d.). ETHYL BROMOACETATE.

- PubMed. (n.d.). Mechanistic evidence for an alpha-oxoketene pathway in the formation of beta-ketoamides/esters via Meldrum's acid adducts.

- Chemistry LibreTexts. (2025, October 19). 11.1: The Discovery of Nucleophilic Substitution Reactions.

- Chemistry LibreTexts. (2023, July 18). 2.2: The Discovery of Nucleophilic Substitution Reactions (for reference).

- ResearchGate. (n.d.). Mechanistic Evidence for an α-Oxoketene Pathway in the Formation of β-Ketoamides/Esters via Meldrum's Acid Adducts | Request PDF.

- BLDpharm. (n.d.). 1807117-87-8|Ethyl 2-(4-bromo-5-fluoro-2-hydroxyphenyl)acetate.

Sources

- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. chemimpex.com [chemimpex.com]

- 7. New Project | Virtual tour generated by Panotour [s3.amazonaws.com]

- 8. Ethyl 2-bromo-2-(4-fluorophenyl)acetate | 712-52-7 | Benchchem [benchchem.com]

- 9. 712-52-7|Ethyl 2-bromo-2-(4-fluorophenyl)acetate|BLD Pharm [bldpharm.com]

- 10. Khan Academy [khanacademy.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 14. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 16. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 17. scribd.com [scribd.com]

- 18. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of Lifitegrast analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Ethyl 2-bromo-2-(4-fluorophenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-2-(4-fluorophenyl)acetate, a halogenated phenylacetate derivative, is a key building block in modern medicinal and synthetic chemistry.[1] Its structural features, including the reactive benzylic bromide and the electron-withdrawing fluorine atom, make it a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly in the development of novel pharmaceutical agents.[1][2] Understanding the solubility profile of this compound is of paramount importance for its effective use in reaction chemistry, purification, and formulation development. This guide provides a comprehensive overview of the known and predicted solubility characteristics of Ethyl 2-bromo-2-(4-fluorophenyl)acetate, alongside detailed experimental protocols for its empirical determination.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility. The key properties of Ethyl 2-bromo-2-(4-fluorophenyl)acetate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 712-52-7 | [1][3][4][5] |

| Molecular Formula | C₁₀H₁₀BrFO₂ | [1][3][4][5] |

| Molecular Weight | 261.09 g/mol | [1][3][4] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 120-130 °C at 5 mmHg | [1] |

| Purity | ≥ 95% (GC) | [1] |

Solubility Profile of Ethyl 2-bromo-2-(4-fluorophenyl)acetate

The solubility of a substance is a measure of the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature to form a saturated solution. This can be determined as either a thermodynamic or kinetic value. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is often measured in high-throughput settings and may represent a supersaturated state.[6][7][8] For the purposes of reaction chemistry and formulation, understanding the thermodynamic solubility is often more critical.

Aqueous Solubility

Based on computational models, the aqueous solubility of Ethyl 2-bromo-2-(4-fluorophenyl)acetate is predicted to be quite low. One source provides a calculated water solubility of 0.0935 mg/mL (or 0.000358 mol/L).[9] This low aqueous solubility is expected given the compound's predominantly non-polar structure, which includes a phenyl ring and an ethyl ester group, with only the ester's carbonyl oxygen and the fluorine atom providing some polarity.

Solubility in Organic Solvents

The predicted octanol-water partition coefficient (LogP) for this compound is approximately 3.01, indicating a significant preference for non-polar, lipophilic environments over aqueous ones.[9] This strongly suggests good solubility in a range of common organic solvents.

Predicted Solubility:

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Water | 10.2 | Very Low / Insoluble | High polarity of water contrasts with the low polarity of the compound. Calculated value is 0.0935 mg/mL.[9] |

| Methanol | 6.6 | Soluble to Highly Soluble | As a polar protic solvent, it should effectively solvate the ester group. |

| Ethanol | 5.2 | Soluble to Highly Soluble | Similar to methanol, good solvation of the polar parts of the molecule is expected. The related compound, ethyl phenylacetate, is very soluble in ethanol.[10] |

| Acetone | 5.1 | Highly Soluble | A polar aprotic solvent that should readily dissolve the compound. The analog, ethyl bromoacetate, is soluble in acetone.[11] |

| Dichloromethane | 3.4 | Highly Soluble | A non-polar solvent that aligns well with the lipophilic nature of the compound. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | A strong, polar aprotic solvent capable of dissolving a wide array of organic compounds.[12] |

| Toluene | 2.4 | Highly Soluble | A non-polar aromatic solvent that should readily dissolve the aromatic compound. |

| Hexane | 0.0 | Soluble | A non-polar solvent, though perhaps less effective than aromatic or chlorinated solvents. |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[13] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved solute after equilibrium has been reached.

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate; it is designed to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[7] The extended incubation period with agitation allows for the dissolution and potential precipitation processes to stabilize. Temperature control is critical as solubility is highly temperature-dependent. The final separation step (centrifugation or filtration) is crucial to ensure that no undissolved solid contributes to the measured concentration of the supernatant.

Step-by-Step Protocol

This protocol is based on guidelines from the U.S. Pharmacopeia and the World Health Organization for determining equilibrium solubility.[14]

-

Preparation :

-

Ensure the Ethyl 2-bromo-2-(4-fluorophenyl)acetate is of high purity.

-

Use high-purity solvents.

-

Select appropriate vessels, such as glass flasks or vials with airtight seals.

-

-

Addition of Solute and Solvent :

-

To a series of flasks, add a pre-weighed excess amount of Ethyl 2-bromo-2-(4-fluorophenyl)acetate. An excess is necessary to ensure that a saturated solution is formed and that solid material remains at equilibrium.

-

Add a known volume of the desired solvent to each flask.

-

-

Equilibration :

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[13] The time required may need to be determined by preliminary experiments, taking samples at various time points until the concentration in solution remains constant.

-

-

Phase Separation :

-

After the equilibration period, allow the flasks to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant.

-

Separate the saturated solution from the undissolved solid by either centrifugation or filtration through a filter that does not adsorb the solute.

-

-

Analysis :

-

Accurately dilute the saturated solution with a suitable solvent to a concentration within the working range of the analytical method.

-

Determine the concentration of Ethyl 2-bromo-2-(4-fluorophenyl)acetate in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte.

-

-

Calculation :

-

Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or g/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Conclusion

Ethyl 2-bromo-2-(4-fluorophenyl)acetate is a lipophilic compound with very low predicted aqueous solubility and is expected to be readily soluble in a wide range of common organic solvents. While quantitative experimental data in organic media is sparse, its physicochemical properties and the behavior of structurally similar molecules provide a strong basis for this assessment. For applications requiring precise solubility values, the standardized shake-flask method offers a reliable means of empirical determination. A thorough understanding of this compound's solubility is a critical prerequisite for its successful application in research and development, enabling chemists and formulation scientists to optimize reaction conditions, design effective purification strategies, and develop viable drug delivery systems.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 2-bromo-2-(4-fluorophenyl)acetate | 712-52-7 | Benchchem [benchchem.com]

- 3. Ethyl 2-bromo-2-(4-fluorophenyl)acetate | 712-52-7 [sigmaaldrich.com]

- 4. 712-52-7|Ethyl 2-bromo-2-(4-fluorophenyl)acetate|BLD Pharm [bldpharm.com]

- 5. Synthonix, Inc > 712-52-7 | Ethyl 2-bromo-2-(4-fluorophenyl)acetate [synthonix.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. 712-52-7 | Ethyl 2-bromo-2-(4-fluorophenyl)acetate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 10. Ethyl phenylacetate | C10H12O2 | CID 7590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. crystlechemipharma.com [crystlechemipharma.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

"Ethyl 2-bromo-2-(4-fluorophenyl)acetate" as a building block in organic synthesis

The synthesis of fluorinated heterocyclic compounds is of immense interest in medicinal chemistry. [1][15]Ethyl 2-bromo-2-(4-fluorophenyl)acetate is an ideal starting material for building these scaffolds. For example, reaction with bifunctional nucleophiles, such as thiourea or amidines, can lead to the formation of fluorinated thiazoles or imidazoles, respectively, through a sequence of nucleophilic substitution followed by intramolecular cyclization. The presence of the 4-fluorophenyl moiety is often crucial for modulating the biological activity of the final heterocyclic product. [15]

Conclusion